molecular formula C11H14BBrO2 B068785 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 183677-71-6

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B068785
M. Wt: 268.94 g/mol
InChI Key: GUASPWAWPYERCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been synthesized and studied for its potential antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Pyrazinoisoquinoline Derivatives and Alkyl Arylamino Sufides

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Bromophenethylamine, a compound containing a 4-bromophenyl group, was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .

Methods of Application or Experimental Procedures

The compound was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding .

Results or Outcomes

The synthesis resulted in the production of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .

Bromophenols as Bioactive Compounds

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, have been studied for their bioactive properties . They are viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Methods of Application or Experimental Procedures

Bromophenols are produced by electrophilic halogenation of phenol with bromine . They are then tested for their bioactive properties in various biological assays .

Results or Outcomes

Bromophenols have been found in human blood and breast milk, raising questions about their potential health effects .

Synthesis of Quinazoline Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Bromophenethyl alcohol, a compound containing a 4-bromophenyl group, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Methods of Application or Experimental Procedures

The compound was synthesized through a series of chemical reactions, including S-alkylation .

Results or Outcomes

The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Brominated Flame Retardants

Specific Scientific Field

Environmental Chemistry

Summary of the Application

Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, are used as brominated flame retardants (BFRs) in various materials to slow the spread of fire .

Methods of Application or Experimental Procedures

Bromophenols are produced by electrophilic halogenation of phenol with bromine . They are then incorporated into various materials as flame retardants .

Results or Outcomes

Bromophenols have been detected in human blood and breast milk, raising questions about their potential health effects .

Synthesis of Quinazoline Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Bromophenethyl alcohol, a compound containing a 4-bromophenyl group, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Methods of Application or Experimental Procedures

The compound was synthesized through a series of chemical reactions .

Results or Outcomes

The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUASPWAWPYERCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439342
Record name 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

183677-71-6
Record name 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yamamoto, T Yamakawa - RSC advances, 2015 - pubs.rsc.org
Ruthenium-catalyzed ortho-selective C–H arylation of acylarenes with halogenated aryl-boronates was promoted by the catalytic amount of bases and provided desired halogenated …
Number of citations: 10 pubs.rsc.org
K Liu, N Li, Y Ning, C Zhu, J Xie - Chem, 2019 - cell.com
The biaryl coupling between a nucleophile (Ar δ− : arylboronates or arylsilanes) and an electrophile (Ar δ+ : arylhalides) represents the state of the art in carbon–carbon bond formation. …
Number of citations: 47 www.cell.com
MT Mailig - 2017 - digital.lib.washington.edu
Copper is a versatile transition metal and has been used as a catalyst for constructing a variety of bonds in organic synthesis. It is relatively abundant, cheap, and less toxic than other …
Number of citations: 0 digital.lib.washington.edu
K Liu, N Li, Y Ning, C Zhu, J Xie - Available at SSRN 3364404, 2019 - papers.ssrn.com
Synthesis of biaryls by Suzuki-Miyaura or Hiyama coupling represents the-state-of-art in carbon-carbon bond formation, in which the coupling occurs between a nucleophile (Ar δ-: …
Number of citations: 0 papers.ssrn.com
C Bruneau, R Gramage-Doria - 2022 - univ-rennes.hal.science
The highly selective ruthenium-catalyzed ortho-CH bond arylations have met a level of maturity that makes them an attractive tool to achieve unique organic transformations. By means …
Number of citations: 4 univ-rennes.hal.science
L Xu, Z Dong, Q Zhang, N Deng, SY Li… - The Journal of Organic …, 2022 - ACS Publications
The versions of Miyaura borylation and protoboration of alkynes catalyzed by low loadings of palladium (400 mol ppm = 0.04 mol %) have been developed. These transformations have …
Number of citations: 1 pubs.acs.org

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